6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate
Description
This compound is a heterocyclic organic molecule featuring a 4-oxo-4H-pyran core substituted at the 3-position with a 3-chlorobenzoate ester and at the 6-position with a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group. The 3-chlorobenzoate moiety contributes electron-withdrawing effects and steric bulk, which may influence reactivity, solubility, and biological activity. Structural characterization of such compounds typically employs crystallographic tools like SHELX or OLEX2 for refinement and analysis .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-11-6-12(2)22-19(21-11)27-10-15-8-16(23)17(9-25-15)26-18(24)13-4-3-5-14(20)7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUZPJGJXMDKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, followed by the introduction of the sulfanyl group. The pyran ring is then formed through a cyclization reaction, and finally, the benzoate group is attached via esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrimidine ring or the benzoate ester. Key comparisons include:
Substituent Variations on the Pyrimidine Ring
- BI65996 (CAS 877635-67-1): Structure: Replaces the 4,6-dimethylpyrimidin-2-yl group with a 4-methylpyrimidin-2-yl moiety. Molecular Formula: C₁₈H₁₃ClN₂O₄S (MW: 388.82) vs. C₁₉H₁₅ClN₂O₄S (MW: 402.86 for the target compound).
Substituent Variations on the Benzoate Ester
- 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS 877635-98-8):
- Structure : Substitutes the 3-chlorobenzoate with a 3,4-diethoxybenzoate group.
- Molecular Formula : C₂₂H₂₂N₂O₆S (MW: 442.5) vs. C₁₉H₁₅ClN₂O₄S (MW: 402.86).
- Implications : The diethoxy groups introduce electron-donating effects, which may alter electronic distribution and metabolic stability compared to the electron-withdrawing chloro substituent .
Structural and Property Comparison Table
Research Findings and Implications
Physicochemical Properties :
- The 4,6-dimethylpyrimidine in the target compound increases molecular weight and lipophilicity (logP ~2.8 estimated) compared to BI65996 (logP ~2.3). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The 3-chloro group in the target compound and BI65996 confers stability against esterase hydrolysis relative to the diethoxy analog, which is more prone to oxidative metabolism .
- The 4,6-dimethylpyrimidine group may enhance target binding affinity in kinase assays due to additional hydrophobic interactions .
Biological Activity
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate is a derivative of pyran and pyrimidine, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring substituted at the 2-position with a sulfanyl group.
- A pyran ring with a keto group at the 4-position.
- A benzoate moiety at the 3-position.
This structural configuration is significant as it influences the compound's interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₂O₃S |
| Molecular Weight | 336.81 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antagonistic Properties
Research has indicated that related compounds, particularly those in the pyran series, exhibit antagonistic activity against various receptors. For instance, ML221 , a related compound, was identified as a potent functional antagonist of the apelin (APJ) receptor, showing selectivity over the angiotensin II type 1 (AT1) receptor by more than 37-fold. Such receptor interactions are crucial for cardiovascular homeostasis and may influence metabolic processes .
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrimidine derivatives found that compounds similar to 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate exhibited significant activity against various bacterial strains. The presence of the sulfanyl group is believed to enhance this activity by facilitating interactions with bacterial cell membranes .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Receptor Binding : The compound may bind to specific G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways or bacterial growth.
- Cell Membrane Disruption : The structural components may facilitate penetration into microbial membranes, leading to cell lysis.
Case Study 1: Cardiovascular Effects
In vitro studies on related compounds have demonstrated their potential in modulating cardiovascular functions through receptor antagonism. For example, ML221's effects on apelin/APJ signaling pathways suggest that similar compounds could be explored for therapeutic applications in cardiovascular diseases .
Case Study 2: Antimicrobial Efficacy
In an evaluation of antimicrobial efficacy, derivatives of pyrimidine were tested against a panel of pathogens. Results indicated that certain modifications to the pyrimidine structure enhanced antibacterial potency significantly compared to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on these scaffolds .
Q & A
Q. What are the primary synthetic strategies for preparing 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Pyran Core Formation : Condensation of diketones or keto-esters with aldehydes under acidic/basic conditions to form the 4-oxo-4H-pyran ring .
Sulfanyl Group Introduction : Thiolation of the pyrimidine precursor (e.g., 4,6-dimethylpyrimidin-2-thiol) using coupling agents like DCC or EDCI in anhydrous solvents (e.g., DCM) .
Esterification : Reaction of the pyran intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoate ester .
Optimization Tips :
- Control temperature (0–5°C for thiol coupling to prevent disulfide formation).
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Monitor purity via TLC/HPLC at each step .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine methyl groups at δ 2.4–2.6 ppm, pyran carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 447.08 for C₂₁H₁₉ClN₂O₃S) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
- FTIR : Identify functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme Inhibition Assays : Test against kinases or esterases using fluorescence-based substrates (e.g., ATPase activity for pyrimidine-binding targets) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Molecular Docking : Predict binding affinity to receptors (e.g., EGFR or COX-2) using PyMOL or AutoDock .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for sulfanyl-pyrimidine derivatives?
- Comparative Reactivity Studies : Vary substituents (e.g., 4,6-dimethyl vs. 4-methyl pyrimidine) to isolate electronic/steric effects .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure thiol-disulfide exchange rates under varying pH (5–9) .
- Computational Modeling : Apply DFT to calculate sulfur nucleophilicity and transition-state energies .
Q. What experimental designs are suitable for studying enantiomeric purity in analogs of this compound?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with configuration (e.g., R vs. S at the sulfanyl-methyl position) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyran formation .
Q. How can environmental fate studies be structured to assess its ecotoxicity?
- Degradation Pathways : Simulate hydrolysis (pH 4–10) and photolysis (UV-Vis irradiation) to identify breakdown products .
- Aquatic Toxicity : Use Daphnia magna or zebrafish embryos (OECD guidelines) at 0.1–10 mg/L concentrations .
- Soil Sorption : Measure log Koc via batch equilibrium tests with humic acid .
Q. What strategies mitigate intermediate instability during large-scale synthesis?
- Low-Temperature Storage : Keep thiol intermediates at –20°C under N₂ .
- In Situ Derivatization : Convert unstable intermediates to stable adducts (e.g., Boc-protected amines) .
- Flow Chemistry : Minimize residence time for oxidation-prone steps using microreactors .
Methodological Considerations
Q. Experimental Design for Structure-Activity Relationship (SAR) Studies
Q. Data Analysis for Contradictory Bioactivity Results
| Approach | Application |
|---|---|
| Meta-Analysis | Aggregate data from analogs (e.g., pyran-pyrimidine hybrids) . |
| Dose-Response Curves | Calculate IC₅₀ values across ≥3 independent replicates . |
| Multivariate Statistics | Use PCA to identify dominant variables (e.g., logP, H-bond donors) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
